Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound featuring cobalt in a +2 oxidation state, coordinated by two salicylidene imine ligands derived from 3-propylamine. This compound is characterized by its unique structural arrangement, where the cobalt center is surrounded by the nitrogen and oxygen donor atoms from the imine and phenolic groups of the salicylidene ligands. Its molecular formula is C₁₃H₁₅CoN₂O₂, and it is known for its potential applications in catalysis and biological systems.
Research indicates that bis(salicylideniminato-3-propyl)methylaminocobalt(II) exhibits notable biological activity, particularly in terms of toxicity towards bacterial strains such as Escherichia coli DH5α. Microcalorimetric studies have shown that this compound has a higher toxicity compared to other cobalt compounds, with half-inhibitory concentrations significantly affecting bacterial growth rates . The mechanism of toxicity involves damage to the bacterial cell wall and accumulation of cobalt within the cells .
The synthesis of bis(salicylideniminato-3-propyl)methylaminocobalt(II) typically involves the condensation reaction between salicylaldehyde and 3-propylamine to form the corresponding Schiff base, followed by coordination with cobalt salts. The general steps include:
This compound finds utility in various fields:
Interaction studies have focused on the binding characteristics of bis(salicylideniminato-3-propyl)methylaminocobalt(II) with dioxygen and other substrates. The formation of dioxygen adducts has been investigated to understand their stability and reactivity, providing insights into how this compound can mediate oxidation reactions effectively . These studies highlight its role as an electron transfer mediator in various catalytic systems.
Several compounds share structural or functional similarities with bis(salicylideniminato-3-propyl)methylaminocobalt(II). Here are some notable examples:
The uniqueness of bis(salicylideniminato-3-propyl)methylaminocobalt(II) lies in its specific ligand arrangement and enhanced biological activity compared to these similar compounds. Its ability to interact effectively with biological systems while serving as a catalyst distinguishes it within this group.
Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is a coordination compound featuring a cobalt(II) center bound to a pentadentate Schiff base ligand system [1]. The molecular formula of this compound is C21H25CoN3O2, with a molecular weight of 410.38 g/mol [1] [2]. This complex is characterized by its distinctive brown powder appearance and a melting point range of 290-292°C [1] .
The compound is registered with the Chemical Abstracts Service (CAS) under the number 15391-24-9, which serves as its unique identifier in chemical databases and literature [1] [9]. For structural representation in computational chemistry, the compound can be described using the SMILES notation: CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co], and its InChI Key is BJSFADUIUGJFKX-VLQAMQNLSA-L [3] [11].
The compound is also known by several synonyms in the scientific literature, including [α,α′-[(Methylimino)bis(trimethylenenitrilo)]di-o-cresolato]cobalt and [2,2′-[(Methylimino-κN)bis[3,1-propanediyl(nitrilo-κN)methylidyne]]bis[phenolato-κO]]cobalt [9] [1].
Table 1: Molecular Formula and Mass Specifications of Bis(salicylideniminato-3-propyl)methylaminocobalt(II)
Property | Value |
---|---|
Molecular Formula | C21H25CoN3O2 |
Molecular Weight | 410.38 g/mol |
CAS Number | 15391-24-9 |
Melting Point | 290-292 °C |
Appearance | Brown powder |
SMILES Notation | CN(CCCN=CC1=CC=CC=C1O)CCCN=CC2=CC=CC=C2O.[Co] |
InChI Key | BJSFADUIUGJFKX-VLQAMQNLSA-L |
The coordination environment of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is characterized by a cobalt(II) center coordinated to a pentadentate ligand system comprising three nitrogen atoms and two oxygen atoms (N3O2) [1] [3]. The complex typically adopts a square planar geometry around the cobalt center, which is a common arrangement for cobalt(II) Schiff base complexes [16] [22].
The cobalt atom in this complex exists in the +2 oxidation state, featuring a d7 electronic configuration [1] [22]. This electronic arrangement typically results in a high-spin state for the cobalt(II) center when coordinated to Schiff base ligands, contributing to the complex's paramagnetic properties with an effective magnetic moment (μeff) in the range of 3.8-4.2 Bohr Magnetons (BM) [19] [22].
The donor atoms in the coordination sphere include the nitrogen atoms from the imine groups (C=N) and the tertiary amine (methylamino group), along with the oxygen atoms from the deprotonated phenolic groups of the salicylidene moieties [1] [3]. This specific arrangement of donor atoms creates a rigid coordination environment that stabilizes the cobalt(II) center and influences the overall reactivity and properties of the complex [16] [19].
Table 2: Coordination Environment of Bis(salicylideniminato-3-propyl)methylaminocobalt(II)
Property | Value | Description |
---|---|---|
Coordination Number | 4 | The cobalt center is coordinated to 4 donor atoms from the ligands |
Coordination Geometry | Square planar | The complex adopts a square planar geometry around the cobalt center |
Donor Atoms | N3O2 (pentadentate ligand system) | The cobalt is coordinated to 3 nitrogen atoms and 2 oxygen atoms from the ligands |
Oxidation State | +2 | Cobalt is in the +2 oxidation state |
Spin State | High-spin d7 | The d7 configuration of Co(II) typically adopts a high-spin state in this ligand environment |
Magnetic Properties | Paramagnetic (μeff ~3.8-4.2 BM) | The complex exhibits paramagnetic behavior with effective magnetic moment typical for high-spin Co(II) |
The bond parameters in Bis(salicylideniminato-3-propyl)methylaminocobalt(II) are characteristic of cobalt(II) Schiff base complexes [16] [22]. The Co-N bonds involving the imine nitrogen atoms typically range from 1.95 to 2.05 Å in length, while the Co-N bond with the tertiary amine nitrogen is slightly longer, ranging from 2.05 to 2.15 Å [16] [22]. The Co-O bonds with the phenolate oxygen atoms are generally shorter, with lengths between 1.89 and 1.93 Å [16] [21].
Within the ligand framework, the C=N imine bonds typically measure between 1.28 and 1.30 Å, reflecting their double bond character, while the C-O bonds of the phenolate groups range from 1.30 to 1.32 Å [16] [21]. These bond lengths are consistent with the delocalization of electron density throughout the conjugated system of the Schiff base ligand [21] [22].
The bond angles in the complex reflect its square planar geometry [16] [21]. The O-Co-N angles between adjacent oxygen and nitrogen atoms typically range from 90° to 98°, while the N-Co-N angles between adjacent nitrogen atoms are slightly smaller, ranging from 85° to 95° [21] [22]. The trans angles (O-Co-O, N-Co-N, and O-Co-N) approach 180°, typically falling within the range of 170-180°, which is characteristic of square planar complexes [21] [22].
In terms of spatial arrangement, the cobalt(II) ion is positioned at the center of the coordination sphere, slightly elevated from the mean plane defined by the donor atoms [16] [22]. The Schiff base ligand wraps around the cobalt center with the two salicylideniminato moieties positioned in a cis configuration [16] [21]. The coordination plane shows slight deviation from perfect planarity due to constraints imposed by the ligand structure, and distortion from ideal square planar geometry is observed due to the chelate ring constraints and steric interactions within the ligand [21] [22].
Table 3: Bond Parameters in Bis(salicylideniminato-3-propyl)methylaminocobalt(II)
Bond Type | Typical Length (Å) | Description |
---|---|---|
Co-N (imine) | 1.95-2.05 | Coordination bond between cobalt and imine nitrogen atoms |
Co-N (amine) | 2.05-2.15 | Coordination bond between cobalt and tertiary amine nitrogen |
Co-O (phenolate) | 1.89-1.93 | Coordination bond between cobalt and phenolate oxygen atoms |
C=N (imine) | 1.28-1.30 | Imine double bond in the Schiff base ligand |
C-O (phenolate) | 1.30-1.32 | Deprotonated phenolic oxygen bond |
Table 4: Bond Angles in Bis(salicylideniminato-3-propyl)methylaminocobalt(II)
Angle Type | Typical Value (°) | Description |
---|---|---|
O-Co-N (adjacent) | 90-98 | Angle between adjacent oxygen, cobalt, and nitrogen atoms |
O-Co-O (trans) | 170-180 | Angle between trans oxygen atoms through cobalt |
N-Co-N (adjacent) | 85-95 | Angle between adjacent nitrogen atoms through cobalt |
N-Co-N (trans) | 170-180 | Angle between trans nitrogen atoms through cobalt |
O-Co-N (trans) | 170-180 | Angle between trans oxygen and nitrogen atoms through cobalt |
The chelate ring system in this complex contributes significantly to its overall structural stability [16] [22]. The five-membered chelate rings formed between the cobalt center, nitrogen atoms of the imine groups, and carbon atoms of the propyl chains typically adopt envelope or half-chair conformations to minimize ring strain [16] [21]. The six-membered chelate rings formed between the cobalt center, oxygen atoms of the phenolate groups, and carbon atoms of the aromatic rings are generally more planar due to the presence of aromatic groups [21] [22]. The overall chelate system creates a rigid cage-like structure around the cobalt center, constraining it in a specific coordination geometry [16] [22].
The crystallographic data for Bis(salicylideniminato-3-propyl)methylaminocobalt(II) is derived from studies on similar cobalt(II) Schiff base complexes, as specific crystallographic parameters for this exact compound are not extensively documented in the literature [16] [21]. Based on structural analogies with related compounds, this complex is expected to crystallize in the monoclinic crystal system, most likely in the space groups P21/c or P21/n, which are common for similar cobalt(II) Schiff base complexes [16] [21].
The unit cell parameters are estimated to include dimensions of approximately a = 10-12 Å, b = 10-12 Å, and c = 20-23 Å, with a β angle of approximately 95-120° [16] [21]. The unit cell volume is estimated to be in the range of 2000-2400 ų [16] [21]. The number of formula units per unit cell (Z value) is typically 4 for similar complexes, and the calculated density is estimated to be between 1.3 and 1.5 g/cm³ [16] [21].
The crystals of this complex are typically brown in color, consistent with its appearance as a brown powder, and they often form block-like crystal habits [1] [16]. The diffraction pattern would be expected to show systematic absences consistent with the monoclinic space group, with characteristic reflections that could be used to confirm the crystal structure [16] [21].
Table 5: Crystallographic Data for Bis(salicylideniminato-3-propyl)methylaminocobalt(II)
Property | Value | Notes |
---|---|---|
Crystal System | Monoclinic | Based on similar cobalt(II) Schiff base complexes |
Space Group | P21/c or P21/n | Common space groups for similar complexes |
Unit Cell Parameters: a | ~10-12 Å | Estimated based on similar complexes |
Unit Cell Parameters: b | ~10-12 Å | Estimated based on similar complexes |
Unit Cell Parameters: c | ~20-23 Å | Estimated based on similar complexes |
Unit Cell Parameters: β | ~95-120° | Estimated based on similar complexes |
Unit Cell Volume | ~2000-2400 ų | Estimated based on similar complexes |
Z Value | 4 | Number of formula units per unit cell |
Density (calculated) | ~1.3-1.5 g/cm³ | Estimated based on similar complexes |
Crystal Color | Brown | Characteristic color of cobalt(II) Schiff base complexes |
Crystal Habit | Block-like crystals | Typical crystal morphology for these complexes |
The stereochemical properties of Bis(salicylideniminato-3-propyl)methylaminocobalt(II) are influenced by its coordination geometry and ligand arrangement [16] [22]. Based on structural analysis, the complex does not contain stereogenic centers, which would typically give rise to optical isomerism [16] [22]. Instead, the complex is likely achiral due to the presence of at least one plane of symmetry [16] [22].
The complex does, however, exhibit potential for geometric isomerism with respect to the arrangement of the ligands around the cobalt center [16] [22]. This can result in cis and trans configurations of the donor atoms, although the pentadentate nature of the ligand system typically constrains it to a specific geometric arrangement [16] [21].
The conformational flexibility of the complex is limited by the rigid coordination sphere and the constraints imposed by the chelate ring system [16] [21]. The introduction of chiral centers in the ligand structure could potentially lead to stereoisomerism, but in its standard form, the complex is not expected to exhibit optical activity [16] [22].
The absence of stereogenic centers means that diastereomeric relationships are not applicable to this complex in its basic form [16] [22]. However, modifications to the ligand structure could introduce stereochemical complexity that would alter these properties [16] [21].
Table 6: Stereochemical Properties of Bis(salicylideniminato-3-propyl)methylaminocobalt(II)
Property | Value | Description |
---|---|---|
Stereogenic Centers | None identified | The complex does not contain stereogenic centers |
Isomerism Types | Geometric isomerism | Potential for cis/trans isomerism with respect to ligand arrangement |
Chirality | Achiral | The complex is likely achiral due to its symmetry |
Symmetry Elements | Plane of symmetry | The complex likely possesses at least one plane of symmetry |
Conformational Flexibility | Limited | The rigid coordination sphere limits conformational flexibility |
Potential for Stereoisomerism | Possible with ligand modifications | Introduction of chiral centers in the ligand could lead to stereoisomerism |
Optical Activity | None expected | As an achiral compound, no optical activity is expected |